molecular formula C33H64O5 B3026135 Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester CAS No. 17637-37-5

Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Cat. No. B3026135
CAS RN: 17637-37-5
M. Wt: 540.9 g/mol
InChI Key: MDJXLANKTSDJQI-UHFFFAOYSA-N
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Description

Hexadecanoic acid, also known as palmitic acid, is a common saturated fatty acid found in fats and waxes . The compound you’re interested in seems to be a derivative of hexadecanoic acid, where a 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl group is attached as an ester .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a long hydrocarbon chain due to the hexadecanoic acid, with an ester functional group attached . The exact structure would depend on the specific arrangement and bonding of the atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have lower melting points and boiling points compared to the corresponding carboxylic acids . They are also generally less polar and less soluble in water, but more soluble in organic solvents .

Scientific Research Applications

Biotechnological Applications

In biotechnology, the relevance of esters, particularly those derived from fatty acids and hydroxyl acids like Hexadecanoic acid derivatives, is significant in the production of biodegradable polymers. Lactic acid, for instance, serves as a precursor for numerous potentially useful chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011). These compounds highlight the transition towards "greener" and more sustainable chemical processes, emphasizing the industrial application of Hexadecanoic acid derivatives in creating environmentally friendly materials.

Environmental Impact and Degradation

The environmental fate and behavior of compounds similar to Hexadecanoic acid esters, such as parabens, have been extensively studied due to their widespread use and subsequent presence in aquatic environments. Parabens, which are esters of para-hydroxybenzoic acid, exhibit properties that make them a concern for environmental pollution and endocrine disruption. Studies on their occurrence, biodegradability, and the formation of halogenated by-products in water bodies have led to a deeper understanding of the environmental impact of ester compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Applications

In pharmacology, the exploration of hydroxycinnamic acids and their derivatives, which share a functional resemblance with Hexadecanoic acid esters, reveals significant antioxidant, anti-inflammatory, and antimicrobial properties. These compounds, by virtue of their ester groups, participate in various biological activities, contributing to their potential as therapeutic agents. Notably, caffeic acid phenethyl ester (CAPE) demonstrates potent activities in inflammation and cancer, showcasing the broad pharmacological applications of ester compounds (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).

properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-30-31(34)29-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXLANKTSDJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167269
Record name Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

CAS RN

17637-37-5
Record name Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17637-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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